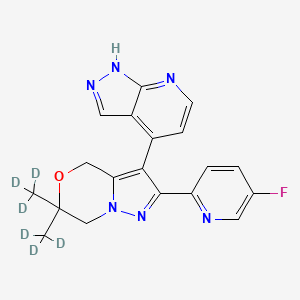

JNJ-6204

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H17FN6O |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine |

InChI |

InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3 |

InChI-Schlüssel |

WZMIWVZGYMKUDV-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C([2H])([2H])[2H] |

Kanonische SMILES |

CC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JNJ-6204: A Potent Dual Inhibitor of Casein Kinase 1 Delta and Epsilon for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-6204 is a novel small molecule inhibitor targeting Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), two serine/threonine kinases implicated in a variety of cellular processes, most notably the regulation of circadian rhythms and the Wnt signaling pathway. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, outlining key signaling pathways, and providing generalized experimental protocols relevant to its characterization. The information presented is intended to guide researchers and drug development professionals in understanding the preclinical profile of this dual inhibitor.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in diverse physiological processes, including cell cycle progression, DNA repair, and signal transduction. Among the seven mammalian isoforms, CSNK1D and CSNK1E are particularly notable for their critical function in the core molecular clock that governs circadian rhythms. Dysregulation of these kinases has been linked to sleep disorders, metabolic diseases, and certain cancers. Furthermore, CSNK1D and CSNK1E are integral components of the Wnt signaling pathway, a crucial pathway in embryonic development and tissue homeostasis, which is frequently aberrantly activated in cancer.

This compound has emerged as a potent dual inhibitor of both CSNK1D and CSNK1E. Its ability to modulate these key signaling pathways suggests a broad therapeutic potential. This whitepaper details the available preclinical data on this compound, offering insights into its mechanism of action and providing a foundation for further investigation.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency in inhibiting the enzymatic activity of both CSNK1D and CSNK1E. Its activity has been characterized through various in vitro and cell-based assays.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | IC50 (nM) | Notes |

| Biochemical Kinase Assay | CSNK1D | 2.3[1] | |

| Biochemical Kinase Assay | CSNK1E | 137[1] | |

| BRET Whole Cell Binding Assay | CSNK1D | 72[1] | Measures target engagement in a cellular context. |

| PER2 Translocation Whole Cell Functional Assay | CSNK1D | 542[1] | Assesses the functional consequence of target inhibition on the circadian rhythm pathway. |

Table 2: Selectivity Profile of this compound

| Off-Target | IC50 (nM) | Notes |

| CSNK1A1 | 419[2] | A closely related kinase. |

| TNIK | 1600[2] | Closest off-target hit in a panel of 370 kinases. |

Based on available data, this compound exhibits good bioavailability in mice and has good brain exposure.[1] However, specific quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available at this time.

Detailed in vivo efficacy data for this compound in specific disease models are not currently available in the public domain.

Signaling Pathways

CSNK1D and CSNK1E are key regulators in at least two major signaling pathways: the circadian rhythm and the Wnt signaling pathway.

Circadian Rhythm Pathway

CSNK1D and CSNK1E play a crucial role in the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which are core components of the circadian clock. Phosphorylation by CSNK1D/E marks PER proteins for ubiquitination and subsequent degradation, thus controlling the period length of the circadian cycle. Inhibition of CSNK1D/E by this compound is expected to stabilize PER proteins, leading to a lengthening of the circadian period.

Wnt Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1D and CSNK1E are involved in the phosphorylation of several key components, including Dishevelled (Dvl) and the co-receptor LRP5/6. These phosphorylation events are crucial for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. The role of CSNK1 isoforms in Wnt signaling is complex, with both positive and negative regulatory functions reported. As a dual inhibitor, this compound has the potential to modulate Wnt-dependent cellular processes.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the characterization of this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay (General Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Methodology:

-

Kinase Reaction: In a multi-well plate, combine the kinase (CSNK1D or CSNK1E), a suitable substrate, ATP, and varying concentrations of this compound in a kinase buffer. Incubate at a controlled temperature to allow the enzymatic reaction to proceed.

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction into ATP. This reagent also contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of newly synthesized ATP.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

BRET Whole Cell Binding Assay (General Protocol)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions or target engagement in living cells.

Methodology:

-

Cell Line Generation: Engineer a cell line to co-express the target protein (CSNK1D) fused to a BRET donor (e.g., NanoLuc® luciferase) and a tracer ligand conjugated to a BRET acceptor (e.g., a fluorescent dye).

-

Compound Incubation: Plate the cells and treat with varying concentrations of this compound.

-

Substrate Addition: Add the luciferase substrate to initiate the bioluminescent reaction.

-

BRET Measurement: If the tracer is bound to the target, the donor and acceptor will be in close proximity, resulting in a BRET signal. This compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

-

Data Analysis: The reduction in BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. The IC50 value is calculated from the dose-response curve.

PER2 Translocation Assay (General Protocol)

This functional assay measures the effect of compounds on the subcellular localization of the PER2 protein, a key event in the circadian rhythm.

Methodology:

-

Cell Line: Utilize a cell line that expresses a fluorescently tagged PER2 protein (e.g., PER2-GFP).

-

Compound Treatment: Treat the cells with different concentrations of this compound over a time course.

-

Imaging: Use high-content imaging or confocal microscopy to visualize the subcellular localization of PER2-GFP.

-

Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity at different time points.

-

Data Analysis: Inhibition of CSNK1D by this compound is expected to alter the normal nucleocytoplasmic shuttling of PER2. The IC50 can be determined by quantifying the compound's effect on PER2 nuclear accumulation or retention.

Conclusion

This compound is a potent and selective dual inhibitor of CSNK1D and CSNK1E with demonstrated activity in biochemical and cellular assays. Its mechanism of action, centered on the modulation of the circadian and Wnt signaling pathways, presents a compelling rationale for its therapeutic investigation in a range of diseases, including sleep disorders, neuropsychiatric conditions, and cancer. While the publicly available data provides a strong foundation for its preclinical profile, further disclosure of detailed in vivo pharmacokinetic and efficacy data will be crucial for a comprehensive assessment of its therapeutic potential. The information and generalized protocols provided in this guide are intended to support the ongoing research and development efforts surrounding this promising molecule.

References

JNJ-6204: A Technical Overview of Potency and Mechanism of Action on Casein Kinase 1 Delta and Epsilon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor JNJ-6204, focusing on its interaction with two key isoforms of Casein Kinase 1: Delta (CK1δ) and Epsilon (CK1ε). These kinases are integral to a multitude of cellular processes, and their dysregulation has been implicated in various diseases, making them significant targets for therapeutic intervention.

Quantitative Analysis of this compound Potency

This compound has been identified as a potent dual inhibitor of CK1δ and CK1ε. The following table summarizes the key inhibitory concentration (IC50) and dissociation constant (Kd) values reported for this compound across different assay formats.

| Target Kinase | Assay Type | Potency Metric | Value (nM) |

| CK1δ (CSNK1D) | Biochemical Assay | IC50 | 2.3 |

| CK1ε (CSNK1E) | Biochemical Assay | IC50 | 137 |

| CK1δ (CSNK1D) | ADP-Glo Assay (recombinant protein) | Kd | 2.3[1] |

| CK1δ (CSNK1D) | BRET Whole Cell Binding Assay | IC50 | 72[2] |

| CK1δ (CSNK1D) | PER2 Translocation Whole Cell Functional Assay | IC50 | 542[1][2] |

| CK1α (CSNK1A1) | Biochemical Assay | IC50 | 419[1] |

This compound demonstrates high potency for CK1δ in biochemical assays, with a reported IC50 of 2.3 nM.[2] Its potency against CK1ε is also notable, though approximately 60-fold lower, with an IC50 of 137 nM.[2] In cellular contexts, the IC50 values for CK1δ are higher, reflecting the more complex environment. A BRET whole cell binding assay showed an IC50 of 72 nM, while a functional assay measuring PER2 translocation yielded an IC50 of 542 nM.[2] The compound also exhibits selectivity over the related kinase CK1α, with an IC50 of 419 nM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the types of assays used to determine the potency of this compound.

1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase (CK1δ or CK1ε) transfers phosphate from ATP to a substrate, producing ADP. In the second step, the kinase reaction is stopped, and a reagent is added to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured with a luminometer. The amount of light produced is proportional to the ADP generated and thus to the kinase activity.

-

Procedure:

-

Recombinant CK1δ or CK1ε enzyme is incubated with a specific substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations to measure its inhibitory effect.

-

The reaction is incubated at a controlled temperature for a specific period.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and initiate the light-producing reaction.

-

Luminescence is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.

-

2. NanoBRET™ Cellular Competition Binding Assay

This technology measures target engagement of a test compound in live cells.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect molecular interactions. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A non-labeled compound (like this compound) that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Cells are transfected with a plasmid encoding the NanoLuc®-CK1δ fusion protein.

-

The cells are incubated with the fluorescent tracer at a fixed concentration.

-

This compound is added in a serial dilution.

-

The BRET signal is measured using a specialized plate reader.

-

The displacement of the tracer by this compound results in a loss of BRET signal, which is used to calculate the IC50.[3]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.

Caption: Generalized workflow for IC50 determination of a kinase inhibitor.

Signaling Pathway: Role of CK1 in Wnt/β-Catenin Signaling

Casein Kinase 1 isoforms, including CK1δ and CK1ε, are crucial components of the Wnt/β-catenin signaling pathway, which is vital for embryonic development and adult tissue homeostasis.

In the absence of a Wnt signal, a "destruction complex" actively phosphorylates the protein β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1. CK1α is known to prime β-catenin for subsequent phosphorylation by GSK3. The continuous degradation of β-catenin prevents it from accumulating in the cytoplasm and translocating to the nucleus.

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.

References

JNJ-7706204: An In-Depth Technical Guide on Brain Permeability and Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706204 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation. Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential therapeutic applications in a range of neurological disorders. This technical guide synthesizes the available information on the brain permeability and exposure of JNJ-7706204, providing a resource for researchers and drug development professionals. While specific quantitative data from preclinical and clinical studies are not fully available in the public domain, this document outlines the key parameters and experimental methodologies relevant to assessing the CNS disposition of this compound.

Core Concepts in CNS Drug Disposition

The brain is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in the CNS, it must efficiently cross this barrier and achieve therapeutic concentrations at its target site.

Key parameters used to quantify brain penetration include:

-

Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the extent of total drug accumulation in the brain tissue relative to the plasma.

-

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain): This is a more relevant parameter for predicting pharmacological activity, as it represents the ratio of the unbound, pharmacologically active drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu,brain value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.

-

Cerebrospinal Fluid (CSF) Concentration: The CSF can serve as a surrogate for the brain's interstitial fluid, and drug concentrations in the CSF are often measured to estimate brain exposure.

Quantitative Data Summary

Detailed quantitative data on the brain permeability and exposure of JNJ-7706204 are not publicly available. Preclinical studies in non-human primates have demonstrated that JNJ-7706204 is a brain-penetrant P2X7 antagonist that achieves significant receptor occupancy in the brain after oral administration. Further research is needed to fully characterize its CNS pharmacokinetic profile.

Experimental Protocols

The assessment of brain permeability and exposure of a compound like JNJ-7706204 involves a combination of in vitro and in vivo experimental techniques. The following are general methodologies that are likely to have been employed in the characterization of JNJ-7706204.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure unbound drug concentrations directly in the brain interstitial fluid of living animals.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.

-

Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the probe's membrane into the perfusate. The collected dialysate is then analyzed to determine the unbound drug concentration.

-

Recovery Calibration: The in vivo recovery of the probe is determined to accurately calculate the absolute unbound concentration in the brain.

Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique that allows for the visualization and quantification of drug distribution and target engagement in the brain.

Methodology:

-

Radiolabeling: JNJ-7706204 or a specific P2X7 receptor radioligand is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

-

Administration: The radiotracer is administered intravenously to the subject (animal or human).

-

Image Acquisition: The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons. This data is used to reconstruct a 3D image of the radiotracer's distribution in the brain over time.

-

Data Analysis: The PET data can be used to calculate receptor occupancy by JNJ-7706204 by measuring the displacement of a specific P2X7 radioligand.

Cerebrospinal Fluid (CSF) Analysis

Analysis of drug concentrations in the CSF provides an indirect measure of brain exposure.

Methodology:

-

CSF Collection: CSF samples are collected from the cisterna magna or lumbar space of anesthetized animals or from human subjects via lumbar puncture.

-

Sample Processing: The CSF samples are processed to remove any cellular debris.

-

Bioanalysis: The concentration of JNJ-7706204 in the CSF is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for assessing brain permeability.

Caption: P2X7 Receptor Signaling Pathway and the antagonistic action of JNJ-7706204.

Caption: A typical experimental workflow for assessing the brain permeability of a compound.

Conclusion

JNJ-7706204 is a promising brain-penetrant P2X7 receptor antagonist. A thorough understanding of its brain permeability and exposure is essential for its successful clinical development for CNS disorders. While detailed quantitative data remains largely proprietary, the experimental methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug developers working with this and similar compounds. Further publication of preclinical and clinical data will be crucial to fully elucidate the CNS disposition of JNJ-7706204.

Unveiling the Neuroscience Applications of JNJ-40411813: A Technical Guide

An In-depth Examination of a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2

This technical guide provides a comprehensive overview of the research applications of JNJ-40411813 (also known as ADX71149) in the field of neuroscience. JNJ-40411813 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical investigation of this compound.

Core Mechanism of Action

JNJ-40411813 functions as a positive allosteric modulator, binding to a site on the mGlu2 receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The activation of the mGlu2 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has been a key area of interest for its potential therapeutic effects in various neurological and psychiatric disorders.[2][4]

Signaling Pathway of mGlu2 Receptor Modulation

References

- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

Investigating the Function of Casein Kinase 1 Delta (CSNK1D) with the Potent and Selective Inhibitor JNJ-6204

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Delta (CSNK1D) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including circadian rhythms, Wnt signaling, and cell cycle control. Its dysregulation has been implicated in various pathologies, most notably cancer and neurological disorders. JNJ-6204 has emerged as a potent and selective small molecule inhibitor of CSNK1D and its close homolog CSNK1E, providing a valuable tool for elucidating the multifaceted functions of CSNK1D and exploring its therapeutic potential. This technical guide provides a comprehensive overview of CSNK1D, the characteristics of this compound, and detailed experimental protocols for investigating their interaction and functional consequences.

Introduction to Casein Kinase 1 Delta (CSNK1D)

CSNK1D is a member of the casein kinase 1 family of serine/threonine kinases, which are highly conserved across eukaryotes. It is a monomeric protein that phosphorylates a wide array of substrates, thereby regulating their activity, stability, and subcellular localization. CSNK1D is ubiquitously expressed and is involved in the regulation of numerous fundamental cellular signaling pathways.

Key Functions and Signaling Pathways:

-

Circadian Rhythm: CSNK1D is a core component of the circadian clock machinery. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators of the clock, influencing their stability and nuclear translocation. This phosphorylation is crucial for determining the period length of the circadian rhythm.[1]

-

Wnt/β-catenin Signaling: CSNK1D has a dual role in the Wnt pathway. It can phosphorylate Dishevelled (Dvl), leading to the stabilization of β-catenin and pathway activation. Conversely, it can also phosphorylate β-catenin itself, priming it for degradation and thus inhibiting the pathway.

-

p53 Signaling: CSNK1D can phosphorylate p53 and its negative regulator MDM2, influencing p53 stability and transcriptional activity in response to cellular stress.

-

Hedgehog Signaling: CSNK1D is implicated in the regulation of the Hedgehog pathway, a critical signaling cascade in embryonic development and cancer.

-

Hippo-YAP Signaling: CSNK1D can phosphorylate YAP, a key downstream effector of the Hippo pathway, influencing its stability and transcriptional co-activator function.

-

Cancer: Dysregulation of CSNK1D has been linked to various cancers, including breast, pancreatic, and colorectal cancer.[2] It can promote cancer cell proliferation, migration, and survival through its involvement in the aforementioned signaling pathways.[3][4]

-

Neurological Disorders: Mutations in the CSNK1D gene have been associated with familial advanced sleep phase syndrome (FASPS), a circadian rhythm disorder.

This compound: A Potent and Selective CSNK1D Inhibitor

This compound is a small molecule inhibitor that exhibits high potency and selectivity for CSNK1D and its closely related isoform, CSNK1E. Its ability to effectively and specifically block the activity of these kinases makes it an invaluable chemical probe for studying their biological functions and a potential therapeutic agent.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against CSNK1D and a panel of other kinases has been characterized using various biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| CSNK1D | ADP-Glo | 2.3 | 2.3 | [5][6] |

| CSNK1E | - | 137 | - | [6] |

| CSNK1A1 | - | 419 | - | [5] |

| TNIK | - | 1600 | - | [5] |

Table 1: In Vitro Potency of this compound against CSNK1 Isoforms and Off-Target Kinases.

Cellular Activity

The ability of this compound to engage CSNK1D within a cellular context and modulate its downstream signaling has been demonstrated in various cell-based assays.

| Assay Type | Cell Line | Endpoint | IC50 (nM) | Reference |

| NanoBRET Target Engagement | HEK293 | CSNK1D Occupancy | 72 | [6] |

| PER2 Translocation | - | PER2 functional activity | 542 | [5][6] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of CSNK1D using this compound.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies CSNK1D activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CSNK1D protein

-

CSNK1D substrate peptide (e.g., a peptide with the consensus sequence pS/pT-X-X-S/T)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of 2X CSNK1D enzyme solution to each well.

-

Add 2.5 µL of 2X substrate/ATP solution.

-

Add 1 µL of diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to CSNK1D in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CSNK1D fusion protein

-

NanoBRET™ tracer

-

This compound

-

Opti-MEM™ I Reduced Serum Medium

-

White, non-binding surface 96-well plates

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CSNK1D plasmid and seed into the 96-well plate. Incubate for 24 hours.

-

Compound and Tracer Addition:

-

Prepare a serial dilution of this compound.

-

Prepare a solution of the NanoBRET™ tracer in Opti-MEM™.

-

Add the test compound or vehicle to the wells, followed by the tracer.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

-

Add the substrate solution to each well.

-

Read the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

-

-

Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for this compound by competitive displacement of the tracer.

Circadian Rhythm Analysis: PER2::LUC Reporter Assay

This assay monitors the effect of this compound on the circadian clock by measuring the bioluminescence of a PER2-luciferase fusion protein.

Materials:

-

PER2::LUC fibroblast cell line

-

This compound

-

D-Luciferin

-

Recording medium (e.g., DMEM with high glucose, supplemented with HEPES and L-glutamine)

-

35 mm culture dishes

-

Luminometer capable of long-term recording

Procedure:

-

Cell Culture and Synchronization:

-

Culture PER2::LUC fibroblasts to confluency.

-

Synchronize the cells by a brief treatment with a high concentration of dexamethasone (e.g., 100 nM for 2 hours).

-

-

Treatment: Replace the synchronization medium with recording medium containing D-luciferin (e.g., 0.1 mM) and the desired concentrations of this compound or vehicle.

-

Bioluminescence Recording: Place the culture dishes in a light-tight luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.

-

Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm in the presence and absence of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to CSNK1D in cells by measuring changes in the thermal stability of the protein.

Materials:

-

Cell line expressing endogenous or overexpressed CSNK1D

-

This compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Antibody specific for CSNK1D

-

Western blotting reagents and equipment

-

Thermocycler

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle for 1 hour at 37°C.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling.

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

-

Protein Analysis:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CSNK1D antibody.

-

-

Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving CSNK1D and representative experimental workflows for their investigation using this compound.

Conclusion

CSNK1D is a critical kinase involved in a diverse range of cellular functions, and its dysregulation is associated with significant human diseases. The development of potent and selective inhibitors like this compound provides researchers with powerful tools to dissect the complex roles of CSNK1D in normal physiology and disease states. The experimental protocols and workflows detailed in this guide offer a robust framework for investigating the intricate relationship between CSNK1D and its inhibitors, paving the way for a deeper understanding of its biological significance and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Node Attributes | Graphviz [graphviz.org]

- 3. benchchem.com [benchchem.com]

- 4. wiki.lihebi.com [wiki.lihebi.com]

- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]

- 6. Attributes | Graphviz [graphviz.org]

The Discovery and Development of JNJ-6204: A Selective, Brain-Penetrant Casein Kinase 1 Delta (CK1δ) Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-6204 is a potent and selective, brain-penetrant inhibitor of Casein Kinase 1 Delta (CK1δ), a key regulator of the circadian rhythm. Its discovery stemmed from a focused effort to identify modulators of the cellular clock machinery for the potential treatment of psychiatric and neurodegenerative disorders associated with circadian disruption. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing the medicinal chemistry campaign, structure-activity relationships, key experimental protocols, and available pharmacokinetic and in vivo data.

Introduction: Targeting the Circadian Clock

The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a multitude of physiological and behavioral processes. Disruptions in this fundamental biological clock are increasingly implicated in a range of pathologies, including mood disorders, neurodegenerative diseases, and metabolic syndromes. At the core of the molecular clockwork, Casein Kinase 1 Delta (CK1δ) and the highly homologous CK1ε play a pivotal role in the phosphorylation and subsequent degradation of the Period (PER) proteins, which are critical negative regulators of the circadian feedback loop. Pharmacological inhibition of CK1δ has been shown to lengthen the circadian period, offering a therapeutic strategy to reset or resynchronize dysregulated clocks.

The development of this compound was driven by the need for a highly selective, brain-penetrant CK1δ inhibitor to probe the therapeutic potential of this mechanism in central nervous system (CNS) disorders.

The Discovery of this compound: From Virtual Screen to Lead Optimization

The journey to this compound began with a dual-pronged hit identification strategy, combining a structure-based virtual screen of Janssen's compound collection with a high-throughput screen (HTS).[1] This effort led to the identification of a promising cluster of bicyclic pyrazoles.

Hit Identification and Initial Optimization

A virtual screen identified a 53-member cluster of pyrazoles, with compound 5 emerging as a key hit with a CK1δ cellular BRET binding IC50 of 0.045 μM.[1] Initial medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) of this series.

Structure-Based Design and Selectivity Enhancement

X-ray crystallography was instrumental in guiding the optimization process. A key breakthrough was the discovery of a unique "hinge-flip" binding mode for the pyrazole core within the ATP-binding site of CK1δ. This binding mode was leveraged to achieve remarkable selectivity against the broader kinome.[1] Further modifications, including the introduction of substitutions on an azaindole moiety and fusion of a pyrazole ring, were explored to enhance selectivity by inducing steric clashes with the gatekeeper residues of off-target kinases.[1]

Data Presentation

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and key analogues.

Table 1: In Vitro Biochemical and Cellular Potency of this compound and Precursors [1]

| Compound | CK1δ (ADP-Glo) IC50 (nM) | CSNK1D (BRET) IC50 (nM) | PER2 Translocation (U2OS) IC50 (nM) |

| 5 | - | 45 | - |

| 6 | - | - | - |

| 7 (this compound) | 2.3 | 72 | 542 |

| 8 | - | - | - |

Table 2: Kinase Selectivity Profile of this compound [1]

| Kinase | This compound IC50 (nM) |

| CSNK1D | 2.3 |

| CSNK1E | 137 |

| CSNK1A1 | 419 |

| TNIK | 1600 |

| p38α | >10,000 |

| p38β | >10,000 |

Data for a panel of 370 kinases at 1 µM showed clean inhibition, with TNIK being the closest off-target hit.

In Vivo Pharmacokinetics

This compound was designed for CNS applications, requiring good oral bioavailability and brain penetration.

Table 3: Pharmacokinetic Properties of this compound in Mice [1]

| Compound | Route | Dose (mg/kg) | Brain Cmax (nM) | Plasma Cmax (nM) | Brain/Plasma Ratio | Oral Bioavailability (%) |

| 7 (this compound) | PO | 10 | 2115 | 2350 | 0.9 | 40 |

| 8 | PO | 10 | - | - | - | 30 |

Cmax: Maximum concentration. PO: Oral administration.

Experimental Protocols

ADP-Glo™ Kinase Assay (for CK1δ)

The enzymatic activity of CK1δ was determined using the ADP-Glo™ Kinase Assay from Promega.[2][3]

Protocol:

-

Kinase Reaction: Recombinant human CK1δ enzyme was incubated with the substrate and ATP in a kinase reaction buffer. The reaction was initiated by the addition of ATP.

-

Compound Incubation: Test compounds, including this compound, were serially diluted and added to the reaction mixture.

-

ADP-Glo™ Reagent Addition: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent was then added to convert the generated ADP into ATP and to catalyze a luciferase-based reaction that produces a luminescent signal.

-

Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

-

IC50 Determination: IC50 values were calculated from the dose-response curves.

Cellular PER2 Translocation Assay

The cellular potency of the compounds was assessed by their ability to inhibit the CK1δ-mediated phosphorylation and subsequent translocation of the PER2 protein in U2OS cells.

Protocol:

-

Cell Culture: Human osteosarcoma U2OS cells, which endogenously express the necessary clock proteins, were cultured in appropriate media.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds.

-

Fixation and Permeabilization: After the treatment period, cells were fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

-

Immunofluorescence Staining: Cells were stained with a primary antibody specific for the PER2 protein, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: Images were acquired using a high-content imaging system. The nuclear-to-cytoplasmic ratio of the PER2 fluorescence signal was quantified.

-

IC50 Calculation: A decrease in the nuclear localization of PER2 in the presence of the inhibitor was used to generate dose-response curves and calculate IC50 values.

Mandatory Visualization

Signaling Pathway

Experimental Workflow

In Vivo Efficacy

The therapeutic hypothesis for CK1δ inhibitors is that by lengthening the circadian period, they can help to reset and stabilize disrupted rhythms. Preclinical studies in animal models have demonstrated that selective inhibition of CK1δ can indeed modulate circadian behavior. While specific in vivo efficacy data for this compound is not extensively published in the peer-reviewed literature, the parent publication notes that target engagement was confirmed in the brain of treated animals using ex vivo autoradiography.[1] The robust brain penetration and potent CK1δ inhibition of this compound suggest its potential to modulate circadian rhythms in vivo, a crucial step in validating its therapeutic utility for CNS disorders. Further studies in animal models of circadian rhythm disruption are warranted to fully elucidate the in vivo efficacy of this compound.

Conclusion

The discovery and optimization of this compound represent a successful application of modern drug discovery principles, including a combination of virtual and high-throughput screening, followed by rigorous structure-based design. This effort has yielded a potent, selective, and brain-penetrant inhibitor of CK1δ. The preclinical data gathered to date support the potential of this compound as a valuable chemical probe to further investigate the role of CK1δ in health and disease, and as a promising lead compound for the development of novel therapeutics for the treatment of disorders associated with circadian rhythm disruption. Further in vivo studies are necessary to fully realize its therapeutic potential.

References

JNJ-6204: A Potent and Selective Chemical Probe for Casein Kinase 1 Delta and Epsilon

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-6204 is a potent, selective, and brain-penetrant dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] These serine/threonine kinases are pivotal regulators of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[2] Dysregulation of CSNK1D and CSNK1E has been implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed methodologies for its characterization, positioning it as a valuable chemical probe for kinase research.

Data Presentation

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| CSNK1D | ADP-Glo | IC50 | 2.3[1] |

| CSNK1E | ADP-Glo | IC50 | 137[1] |

| CSNK1D | - | Kd | 2.3 |

Table 2: Cellular Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| CSNK1D | BRET Whole Cell Binding Assay | IC50 | 72[1] |

| CSNK1D | PER2 Translocation Whole Cell Functional Assay | IC50 | 542[1] |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Parameter | Value (nM) |

| CSNK1A1 | - | IC50 | 419 |

| TNIK | - | IC50 | 1600 |

A screen against a panel of 370 kinases at 1 µM showed that this compound is highly selective, with TNIK being the closest hit.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard kinase assay procedures and can be adapted for the specific characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human CSNK1D or CSNK1E enzyme

-

Kinase substrate (e.g., a generic peptide substrate for CSNK1)

-

ATP

-

This compound (and other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the compound dilutions. For control wells, add Assay Buffer with the corresponding DMSO concentration.

-

Add 2.5 µL of a 2X enzyme solution (recombinant CSNK1D or CSNK1E in Assay Buffer) to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (substrate and ATP in Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged kinase in live cells. Inhibition of this interaction by a test compound indicates target engagement.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NanoLuc®-CSNK1D fusion protein

-

Fluorescently labeled tracer for CSNK1D

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound

-

96-well white assay plates

-

NanoBRET™ Nano-Glo® Substrate and Inhibitor

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Transfect the cells with the NanoLuc®-CSNK1D plasmid according to the manufacturer's protocol.

-

24 hours post-transfection, prepare serial dilutions of this compound.

-

Prepare the tracer and NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Immediately add the tracer/substrate mixture to the wells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

PER2 Translocation Cellular Functional Assay

This assay measures the ability of a compound to inhibit the CSNK1D-mediated phosphorylation and subsequent degradation of the circadian clock protein PER2. A common readout is a PER2-luciferase reporter assay.

Materials:

-

U2OS cells (or other suitable cell line) stably expressing a PER2-luciferase fusion protein

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

-

96-well white, clear-bottom assay plates

Procedure:

-

Plate the PER2-luciferase reporter cells in a 96-well plate and grow to confluency.

-

Synchronize the cells by a serum shock (e.g., treating with a high concentration of serum for 2 hours, followed by a return to low serum medium).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the compound dilutions to the cells.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for effects on the circadian cycle.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The inhibition of PER2 degradation will result in an increased luciferase signal.

-

Calculate the IC50 value by plotting the luciferase signal against the compound concentration.

Visualizations

Signaling Pathway

Caption: CSNK1D/E's role in the circadian rhythm feedback loop and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Conclusion

This compound is a highly potent and selective chemical probe for CSNK1D and CSNK1E. Its favorable properties, including brain permeability, make it an invaluable tool for elucidating the physiological and pathological roles of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CSNK1D/E biology and the development of novel therapeutics.

References

Methodological & Application

JNJ-6204 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6204 is a potent and selective dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). These serine/threonine kinases are pivotal regulators of numerous cellular processes, most notably the Wnt/β-catenin signaling pathway and the circadian rhythm. Dysregulation of CSNK1D/E activity has been implicated in various diseases, including cancer. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular signaling and proliferation.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of CSNK1D and CSNK1E, thereby preventing the phosphorylation of their downstream substrates. In the canonical Wnt signaling pathway, CSNK1D/E are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize β-catenin, leading to its nuclear translocation and the activation of TCF/LEF-mediated transcription. Furthermore, CSNK1D/E are known to regulate the circadian clock protein PERIOD (PER), and their inhibition can affect its stability and nuclear translocation.

Data Presentation

In Vitro and Cellular Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 | CSNK1D (enzymatic assay) | 2.3 nM | [1][2] |

| IC50 | CSNK1E (enzymatic assay) | 137 nM | [1][2] |

| IC50 | CSNK1D (BRET whole cell binding assay) | 72 nM | [1] |

| IC50 | PER2 translocation (whole cell functional assay) | 542 nM | [2] |

| Recommended Cellular Concentration | General use | up to 10 µM | [2] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay using JNJ-7706621 (a compound with a similar mechanism of action)

This protocol is adapted for this compound based on established methods for similar kinase inhibitors and can be used to assess its anti-proliferative effects.

Materials:

-

U2OS (human osteosarcoma) cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (cell culture grade)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Protocol 2: Immunofluorescence Staining for β-catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin localization within the cell following treatment with this compound.

Materials:

-

U2OS cells

-

Glass coverslips

-

24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed U2OS cells on glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.

-

Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 4-6 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images to assess the subcellular localization of β-catenin. Increased nuclear staining in this compound-treated cells compared to the control indicates nuclear translocation.

-

Mandatory Visualization

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cell proliferation assay using this compound.

References

Application Notes and Protocols for JNJ-6204 (JNJ-7706621) in In Vitro Assays

These application notes provide detailed protocols for the preparation and use of JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, for in vitro research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

JNJ-7706621 is a small molecule inhibitor targeting key regulators of the cell cycle. It demonstrates potent inhibition of several cyclin-dependent kinases (CDKs), including CDK1 and CDK2, as well as Aurora kinases A and B.[1][2][3] Additionally, JNJ-7706621 has been shown to bind to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2).[4][5] Its ability to arrest the cell cycle and induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug development.[2][6][7]

Chemical Properties and Storage

Proper handling and storage of JNJ-7706621 are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [8] |

| Molecular Weight | 394.36 g/mol | [8][9] |

| Appearance | White to off-white solid | [10] |

| Storage (Powder) | -20°C for up to 3 years | [6][10] |

| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [6][10] |

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of JNJ-7706621.

| Solvent | Maximum Solubility | Notes | Reference |

| DMSO | 20 mg/mL (~50.7 mM) to 79 mg/mL (~200.32 mM) | Use fresh, anhydrous DMSO to ensure maximum solubility. Sonication may be required to fully dissolve the compound. | [6][8][9][10] |

| DMF | 30 mg/mL | - | [8] |

| Ethanol | 20 mg/mL | - | [8] |

| Water | <1 mg/mL (practically insoluble) | - | [10][11] |

Protocol for 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of JNJ-7706621 powder to room temperature before opening.

-

To prepare a 10 mM stock solution, add 253.6 µL of fresh, anhydrous DMSO to 1 mg of JNJ-7706621 powder (MW: 394.36).

-

Vortex and/or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

In Vitro Assay Protocols

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of JNJ-7706621 in a human cancer cell line, such as HeLa.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

JNJ-7706621 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow:

Caption: Workflow for a cell-based proliferation assay.

Procedure:

-

Cell Seeding: Trypsinize and count HeLa cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a series of dilutions of the JNJ-7706621 stock solution in complete medium. A common starting concentration for a 10-dose IC₅₀ determination is 100 µM, followed by 3-fold serial dilutions.[12]

-

Cell Treatment: Add 1 µL of the diluted JNJ-7706621 solutions to the corresponding wells of the 96-well plate containing the cells.[10] Also include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Typical IC₅₀ Values for JNJ-7706621 in Cancer Cell Lines:

| Cell Line | IC₅₀ (nM) | Reference |

| HeLa | 112 - 284 | [9][13] |

| HCT-116 | 112 - 254 | [9][13] |

| SK-OV-3 | 112 - 514 | [9][10] |

| PC3 | 112 - 514 | [9][10] |

| A375 | 112 - 514 | [9][10] |

In Vitro Kinase Assay (CDK1/Cyclin B)

This protocol outlines a method to measure the inhibitory activity of JNJ-7706621 against CDK1/Cyclin B kinase.

Materials:

-

Recombinant active CDK1/Cyclin B enzyme

-

Histone H1 protein or a biotinylated peptide substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

ATP and [γ-³³P]ATP

-

JNJ-7706621 stock solution (10 mM in DMSO)

-

96-well plates (e.g., streptavidin-coated scintillating microplates for peptide substrate)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of JNJ-7706621 in the kinase assay buffer.

-

In a 96-well plate, add the diluted JNJ-7706621, CDK1/Cyclin B enzyme, and the substrate (Histone H1 or peptide).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically around the Kₘ for the enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]

-

Terminate the reaction. For a peptide substrate in a scintillating plate, wash the wells with a stop buffer containing EDTA.[9] For Histone H1, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid.

-

Quantify the incorporation of ³³P into the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Inhibitory Activity of JNJ-7706621 against Various Kinases:

| Kinase | IC₅₀ (nM) | Reference |

| CDK1/Cyclin B | 9 | [1][9] |

| CDK2/Cyclin A | 4 | [8][9] |

| CDK2/Cyclin E | 3 | [1][8] |

| Aurora A | 11 | [1][8][9] |

| Aurora B | 15 | [1][8] |

| JAK2 JH2 domain binding | ~327 - 348 | [14][15] |

Signaling Pathway

JNJ-7706621 primarily targets CDKs and Aurora kinases, which are crucial for cell cycle progression.

Caption: Inhibition of cell cycle kinases by JNJ-7706621.

Troubleshooting

-

Poor Solubility: If JNJ-7706621 precipitates out of solution, ensure that fresh, anhydrous DMSO is used for the stock solution. For working solutions in aqueous media, avoid high concentrations and ensure the final DMSO concentration is kept low (typically <0.5%).

-

Inconsistent Results: To minimize variability, use freshly prepared dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Ensure accurate cell seeding densities and consistent incubation times.

-

Low Potency: Verify the purity and integrity of the JNJ-7706621 compound. Confirm the activity of the target enzyme or the health of the cell line used in the assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

- 11. JNJ-7706621, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 12. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for JNJ-7706621 (formerly JNJ-6204) in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, in cellular assays. The information is intended to guide researchers in designing and executing experiments to study the cellular effects of this compound.

Introduction

JNJ-7706621 is a novel cell cycle inhibitor that demonstrates potent inhibition of several CDKs and Aurora kinases.[1][2] It selectively blocks the proliferation of a wide range of tumor cells while exhibiting significantly less potency against normal human cells in vitro.[1][2] Mechanistically, JNJ-7706621 induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits key phosphorylation events critical for cell division, such as the phosphorylation of histone H3.[1][2] These characteristics make it a valuable tool for cancer research and drug development.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 9 |

| CDK2/Cyclin A | 4 |

| CDK2/Cyclin E | 3 |

| CDK3/Cyclin E | 58 |

| CDK4/Cyclin D1 | 253 |

| CDK6/Cyclin D1 | 175 |

| Aurora A | 11 |

| Aurora B | 15 |

Data sourced from MedChemExpress and Selleck Chemicals product information.[3][4]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112 - 284 |

| HCT116 | Colorectal Carcinoma | 254 |

| A375 | Melanoma | 447 |

| SK-OV-3 | Ovarian Cancer | 112 - 514 |

| PC3 | Prostate Cancer | 120 |

| DU145 | Prostate Cancer | 112 - 514 |

| MDA-MB-231 | Breast Cancer | 112 - 514 |

| MES-SA | Uterine Sarcoma | 112 - 514 |

| MES-SA/Dx5 | Uterine Sarcoma (drug-resistant) | 112 - 514 |

Data represents a range from multiple sources and experimental conditions.[3][4][5]

Table 3: Recommended Concentration Ranges for Cellular Assays

| Cellular Effect | Cell Line Example | Recommended Concentration | Treatment Duration |

| Inhibition of Cell Proliferation | Various | 100 nM - 1 µM | 48 - 72 hours |

| G2/M Cell Cycle Arrest | HeLa, U937 | 0.5 µM - 3 µM | 24 hours |

| Induction of Apoptosis | HeLa | 0.5 µM - 3 µM | 24 - 48 hours |

| Inhibition of Histone H3 Phosphorylation | HeLa | 1 µM - 4 µM | 24 hours |

| Induction of Endoreduplication | Nocodazole-synchronized HeLa | 0.5 µM | 24 hours |

These concentrations are starting points and may require optimization for different cell lines and experimental conditions.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JNJ-7706621 and a general workflow for its cellular evaluation.

Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to G2/M arrest and apoptosis.

Caption: General workflow for evaluating the cellular effects of JNJ-7706621.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of JNJ-7706621.

Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This assay measures the inhibition of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[3]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

JNJ-7706621 (dissolved in DMSO)

-

96-well CytoStar-T scintillating microplates

-

¹⁴C-methyl-thymidine (56 mCi/mmol)

-

Phosphate-buffered saline (PBS)

-

Plate sealers

-

Scintillation counter (e.g., Packard TopCount)

Protocol:

-

Trypsinize and count cells.

-

Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 1 µL of diluted JNJ-7706621 to each well to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Incubate for an additional 24 hours.

-

Dilute ¹⁴C-methyl-thymidine in complete medium and add 0.2 µCi to each well in a volume of 20 µL.

-

Incubate for 24 hours at 37°C.

-

Discard the plate contents and wash each well twice with 200 µL of PBS.

-

Add 200 µL of PBS to each well.

-

Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.

-

Quantify the incorporation of ¹⁴C-thymidine using a scintillation counter.

-

Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

HeLa or other cancer cells

-

JNJ-7706621

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of JNJ-7706621 (e.g., 0.5 µM to 3 µM) for 24 hours.

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1 mL of cold PBS and fix by adding the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at 4°C for at least 2 hours (can be stored at -20°C for longer periods).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, G2/M phases).

Western Blot Analysis for Phospho-Histone H3

This protocol describes the detection of phosphorylated histone H3 (a marker of mitosis) in cells treated with JNJ-7706621.

Materials:

-

HeLa or other cancer cells

-

JNJ-7706621

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-histone H3 (Ser10)

-

Primary antibody: anti-total histone H3 or loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with JNJ-7706621 (e.g., 1 µM to 4 µM) for the desired time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total histone H3 or a loading control to ensure equal protein loading.

Troubleshooting and Safety Precautions

-

Solubility: JNJ-7706621 is soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it in culture medium for cellular treatments. Avoid repeated freeze-thaw cycles of the stock solution.

-

Cell Line Variability: The optimal concentration and treatment time for JNJ-7706621 can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments for each new cell line.

-

Safety: JNJ-7706621 is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste should be disposed of according to institutional guidelines for chemical waste.

These application notes are intended as a guide. Researchers should optimize the protocols for their specific experimental systems.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-6204 in a BRET Whole-Cell Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6204 is a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), with a reported IC50 of 2.3 nM for CSNK1D in biochemical assays and 72 nM in a BRET whole-cell binding assay.[1] This application note provides a detailed protocol for utilizing the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay to measure the binding of this compound to CSNK1D in living cells. This assay offers a quantitative method to determine the apparent affinity of test compounds through the competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[2][3][4]

The principle of the NanoBRET™ TE assay involves the expression of a target kinase fused to the bright NanoLuc® luciferase (the BRET donor) in live cells. A cell-permeable fluorescent tracer, which binds to the active site of the kinase, acts as the BRET acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, the close proximity allows for bioluminescence resonance energy transfer (BRET) to occur upon the addition of a substrate. Unlabeled compounds, such as this compound, compete with the tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the test compound.[2][3][4]

Data Presentation

The following table summarizes the reported inhibitory activity of this compound against its primary targets. This structured format allows for a clear comparison of its potency in different assay formats.

| Compound | Target | Assay Type | Reported IC50 |

| This compound | CSNK1D | BRET whole-cell binding assay | 72 nM[1] |